An In-Depth Technical Guide to 4-Methoxycyclohexanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methoxycyclohexanamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the presence of a methoxy and an amino group, provides a unique three-dimensional structure that is valuable for designing molecules with specific pharmacological activities. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, plays a crucial role in determining the biological activity of its derivatives. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-methoxycyclohexanamine, with a particular focus on its relevance to drug discovery and development.
Chemical Identification and Properties
4-Methoxycyclohexanamine exists as two geometric isomers, cis and trans, which have distinct physical and chemical properties. It is also commercially available as a mixture of these isomers.
Table 1: Chemical Identification of 4-Methoxycyclohexanamine Isomers
| Isomer/Mixture | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| trans-4-Methoxycyclohexanamine | 121588-79-2 | C₇H₁₅NO | 129.20[1][2] |
| cis-4-Methoxycyclohexanamine | 130290-78-7 | C₇H₁₅NO | 129.20[1] |
| 4-Methoxycyclohexanamine (mixture) | 4342-46-5 | C₇H₁₅NO | 129.20[1] |
A comprehensive list of synonyms for 4-methoxycyclohexanamine includes:
-
4-methoxycyclohexan-1-amine[1]
-
(trans-4-methoxycyclohexyl)amine[1]
-
(cis-4-methoxycyclohexyl)amine[1]
-
Cyclohexanamine, 4-methoxy-[1]
Physical and Chemical Properties
Detailed experimental data for the physical properties of 4-methoxycyclohexanamine isomers is not extensively published. However, based on its structure and data for analogous compounds, it is a liquid at room temperature with a characteristic amine odor. The presence of the amino and methoxy groups allows for hydrogen bonding, influencing its boiling point and solubility.
Synthesis of 4-Methoxycyclohexanamine
The primary route for the synthesis of 4-methoxycyclohexanamine involves the reductive amination of the key intermediate, 4-methoxycyclohexanone. The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of the Precursor: 4-Methoxycyclohexanone
Several methods have been reported for the synthesis of 4-methoxycyclohexanone, a crucial starting material.
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From 4-Methoxyphenol: A common industrial route involves the catalytic hydrogenation of 4-methoxyphenol. This can be a one-step process where 4-methoxyphenol is directly converted to 4-methoxycyclohexanone.[3] However, this method can lead to the formation of 4-methoxycyclohexanol as a byproduct.[4]
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From 4-Methoxycyclohexanol: The oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone is another viable route.[3][4] Oxidizing agents such as pyridinium chlorochromate (PCC) can be employed for this transformation.[5] A process using hydrogen peroxide as an environmentally benign oxidizing agent with a molecular sieve-supported phosphotungstic acid catalyst has also been developed.[4]
Caption: Key synthetic routes to 4-methoxycyclohexanone.
Reductive Amination of 4-Methoxycyclohexanone
The conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanamine is typically achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
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Reaction Setup: In a suitable pressure vessel, dissolve 4-methoxycyclohexanone in an appropriate solvent (e.g., methanol, ethanol).
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Reducing Agent: Introduce a reducing agent. The choice of reducing agent is critical for stereoselectivity.
-
For the synthesis of the trans isomer, reducing agents like sodium borohydride or catalytic hydrogenation with specific catalysts can be employed.
-
For the cis isomer, bulkier reducing agents may favor its formation.
-
-
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere if catalytic hydrogenation is used, or at a controlled temperature for other reducing agents.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to isolate the desired isomer.
Caption: Reductive amination of 4-methoxycyclohexanone.
Reactivity and Applications in Organic Synthesis
The chemical reactivity of 4-methoxycyclohexanamine is primarily dictated by the nucleophilic amino group. This functional group readily participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
Key Reactions of the Amino Group
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Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form more complex molecules. This reactivity is fundamental to its use in the construction of pharmaceutical scaffolds.
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Amide Bond Formation: 4-Methoxycyclohexanamine can react with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. 4-Methoxycyclohexanamine can be coupled with aryl halides or triflates to synthesize N-aryl derivatives, a common motif in drug molecules.
Role in Drug Discovery and Development
The rigid, three-dimensional structure of the 4-methoxycyclohexanamine core is a desirable feature in drug design. It allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.
A prominent example of the application of a 4-substituted cyclohexanamine derivative is in the synthesis of the atypical antipsychotic drug, cariprazine . The trans isomer of a substituted cyclohexane-1-amine is a key structural element in cariprazine, highlighting the importance of stereochemistry in its pharmacological activity.[6][7] Biocatalytic methods using transaminases have been explored for the stereoselective synthesis of such trans-4-substituted cyclohexane-1-amines.[6][7]
The 4-aminocyclohexanone scaffold and its derivatives have been investigated for their potential as analgesics.[8][9] The modification of substituents on the aryl and amino groups has been shown to significantly impact their analgesic potency and narcotic antagonist activity.[8]
Safety and Handling
4-Methoxycyclohexanamine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mists.
-
Ensure adequate ventilation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Always consult the specific Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
4-Methoxycyclohexanamine, with its distinct cis and trans isomers, is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its synthesis, primarily through the reductive amination of 4-methoxycyclohexanone, allows for the stereoselective introduction of the amino group. The nucleophilic nature of the amino group enables a wide range of chemical transformations, facilitating the construction of diverse molecular scaffolds. The incorporation of the 4-methoxycyclohexanamine moiety into pharmaceutical agents, such as in the development of antipsychotics and analgesics, underscores its importance in medicinal chemistry. As the demand for novel therapeutics with specific three-dimensional structures continues to grow, the utility of 4-methoxycyclohexanamine as a versatile synthetic intermediate is expected to expand.
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